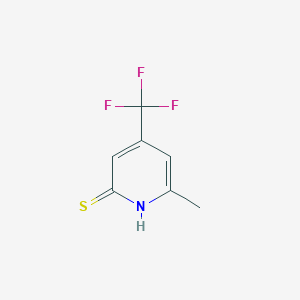

6-Methyl-4-(trifluoromethyl)pyridine-2-thiol

CAS No.: 1053658-27-7

Cat. No.: VC3062602

Molecular Formula: C7H6F3NS

Molecular Weight: 193.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1053658-27-7 |

|---|---|

| Molecular Formula | C7H6F3NS |

| Molecular Weight | 193.19 g/mol |

| IUPAC Name | 6-methyl-4-(trifluoromethyl)-1H-pyridine-2-thione |

| Standard InChI | InChI=1S/C7H6F3NS/c1-4-2-5(7(8,9)10)3-6(12)11-4/h2-3H,1H3,(H,11,12) |

| Standard InChI Key | KYYULPWLWVEAPB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=S)N1)C(F)(F)F |

| Canonical SMILES | CC1=CC(=CC(=S)N1)C(F)(F)F |

Introduction

Chemical Identity and Structure

6-Methyl-4-(trifluoromethyl)pyridine-2-thiol is a functionalized pyridine derivative featuring three key substituents: a methyl group at position 6, a trifluoromethyl group at position 4, and a thiol group at position 2. This heterocyclic compound belongs to the broader class of trifluoromethylated pyridines, which have gained significant attention in medicinal chemistry and materials science.

Basic Properties

The compound possesses several key chemical identifiers and properties:

| Property | Value |

|---|---|

| CAS Number | 1053658-27-7 |

| Molecular Formula | C₇H₆F₃NS |

| Molecular Weight | 207.19 g/mol |

| Physical State | Solid |

| Structure | Pyridine ring with -CH₃ at C6, -CF₃ at C4, and -SH at C2 |

The molecular structure contains a pyridine core with three distinct functional groups that significantly influence its chemical behavior. The thiol group provides nucleophilic character, while the trifluoromethyl moiety contributes electron-withdrawing properties that affect the electronic distribution within the molecule .

Structural Comparison to Related Compounds

The structure of 6-Methyl-4-(trifluoromethyl)pyridine-2-thiol shares similarities with several related compounds that appear in chemical databases and research literature.

Similar Compounds

A close structural analog is 6-(Trifluoromethyl)pyridine-2-thiol (CAS: 121307-80-0), which differs only by the absence of the methyl group at position 6 . Another related compound is 2-chloro-6-methyl-4-(trifluoromethyl)pyridine (CAS: 22123-14-4), which features a chlorine atom in place of the thiol group .

Comparative Analysis

The structural differences between these related compounds can significantly impact their chemical and biological properties:

| Compound | Structural Difference | Potential Impact |

|---|---|---|

| 6-(Trifluoromethyl)pyridine-2-thiol | Lacks 6-methyl group | Reduced lipophilicity; different steric profile |

| 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | Chlorine instead of thiol | Different reactivity; potential precursor in synthesis |

| 2-Methyl-4-(trifluoromethyl)pyridine | No thiol group at position 2 | Reduced nucleophilicity; different biological interactions |

The presence of the trifluoromethyl group in all these compounds enhances lipophilicity and metabolic stability, which are desirable properties in drug development and agricultural applications .

Synthetic Approaches

The synthesis of 6-Methyl-4-(trifluoromethyl)pyridine-2-thiol can be approached through several strategies, based on the synthesis of similar compounds documented in the literature.

Thiolation of Halopyridines

One potential synthetic route involves the transformation of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine through nucleophilic aromatic substitution with sulfur nucleophiles. This approach typically involves:

-

Reaction of the chloropyridine derivative with sodium sulfide or sodium hydrosulfide

-

Generation of the thiol functionality in situ

In Situ Thiol Generation

Based on methodologies used for structurally similar compounds, sodium sulfide can be employed to generate thiol intermediates:

"[Compound] was reacted with sodium sulfide to generate the thiol in situ. Addition of various alkylbromides resulted in nucleophilic displacement of the bromine by the intermediate thiol, followed by a base catalyzed condensation reaction..."

This approach could be adapted for the synthesis of 6-Methyl-4-(trifluoromethyl)pyridine-2-thiol, potentially using 2-chloro-6-methyl-4-(trifluoromethyl)pyridine as a starting material.

Defluorinative Functionalization

Recent advances in defluorinative thio-functionalization present alternative synthetic pathways:

"A new functional group transformation allowing the synthesis of methyl-dithioesters from readily available trifluoromethyl arenes via defluorinative thio-functionalization..."

This methodology suggests that the trifluoromethyl group itself could serve as a reactive site for introducing sulfur-containing functionalities, potentially offering a novel route to 6-Methyl-4-(trifluoromethyl)pyridine-2-thiol or its derivatives.

Chemical Reactivity

The reactivity of 6-Methyl-4-(trifluoromethyl)pyridine-2-thiol is largely determined by its functional groups and can be inferred from the behavior of similar compounds.

Thiol Group Reactivity

The thiol functionality at position 2 can participate in various transformations:

-

Oxidation to form disulfides

-

Nucleophilic substitution reactions

-

Metal coordination through the sulfur atom

Influence of the Trifluoromethyl Group

The trifluoromethyl group at position 4 significantly affects the electronic properties of the pyridine ring:

-

Increases the acidity of the thiol proton due to its electron-withdrawing effect

-

Modifies the nucleophilicity of the pyridine nitrogen

-

Can participate in defluorinative reactions under specific conditions

Biological Activity and Applications

While specific data on 6-Methyl-4-(trifluoromethyl)pyridine-2-thiol is limited, the biological activities of structurally related compounds provide insights into its potential applications.

Possible Anticancer Applications

Research on related compounds has revealed anticancer potential:

"Investigations into the anticancer properties have revealed that derivatives of this compound possess cytotoxic effects on cancer cell..."

The unique structural features of 6-Methyl-4-(trifluoromethyl)pyridine-2-thiol, particularly the combination of the trifluoromethyl group and thiol functionality, may contribute to cytotoxic effects against cancer cells through multiple mechanisms, including enzyme inhibition and disruption of cellular redox processes.

Applications in Chemical Synthesis

Beyond its direct biological applications, 6-Methyl-4-(trifluoromethyl)pyridine-2-thiol serves as a valuable building block in organic synthesis:

-

Precursor for more complex heterocyclic systems

-

Ligand in coordination chemistry

-

Intermediate in the synthesis of bioactive compounds

Structure-Activity Relationships

The biological and chemical properties of 6-Methyl-4-(trifluoromethyl)pyridine-2-thiol are influenced by its structural elements, which can be analyzed through structure-activity relationships.

Role of Functional Groups

Each functional group contributes distinctively to the compound's properties:

-

Trifluoromethyl Group: Enhances lipophilicity, metabolic stability, and membrane permeability; influences electronic distribution in the pyridine ring

-

Methyl Group: Contributes to lipophilicity; affects steric interactions

-

Thiol Group: Provides sites for covalent interactions with biological targets; enables metal coordination; participates in redox processes

Pyridine Core

The pyridine core serves as a privileged structure in medicinal chemistry:

-

Provides rigidity to the molecule

-

Offers hydrogen bond acceptor capabilities through the nitrogen atom

-

Enables specific interactions with biological targets

-

Creates a scaffold for optimal spatial arrangement of functional groups

Analytical Characterization

Comprehensive characterization of 6-Methyl-4-(trifluoromethyl)pyridine-2-thiol requires multiple analytical techniques to confirm its structure and purity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would display signals for the methyl protons and the aromatic proton at position 5

-

¹³C NMR would reveal the carbon framework

-

¹⁹F NMR would provide characteristic signals for the trifluoromethyl group

-

-

Infrared (IR) Spectroscopy:

-

Would show characteristic absorption bands for the S-H stretching (~2550 cm⁻¹)

-

Would display bands for C-F stretching in the trifluoromethyl group (1100-1350 cm⁻¹)

-

-

Mass Spectrometry:

-

Would confirm the molecular weight (207.19 g/mol)

-

Would provide fragmentation patterns distinctive of trifluoromethylated pyridines

-

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be essential for:

-

Assessing compound purity

-

Monitoring reactions

Research Gaps and Future Directions

Despite the potential significance of 6-Methyl-4-(trifluoromethyl)pyridine-2-thiol, several research gaps remain to be addressed.

Current Research Limitations

-

Limited studies specifically focused on this compound

-

Insufficient data on biological activities

-

Underdeveloped synthetic methodologies

-

Lack of comprehensive structure-activity relationship studies

Future Research Opportunities

Future investigations could focus on:

-

Development of efficient and scalable synthetic routes

-

Evaluation of antimicrobial properties against diverse pathogenic organisms

-

Assessment of anticancer activity against various cell lines

-

Exploration of metal complexation capabilities and potential applications in catalysis

-

Investigation of structure-activity relationships through systematic structural modifications

-

Examination of potential applications in materials science and nanotechnology

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume